4,5-Dimethyl-1,3-dioxolan-2-one

Vue d'ensemble

Description

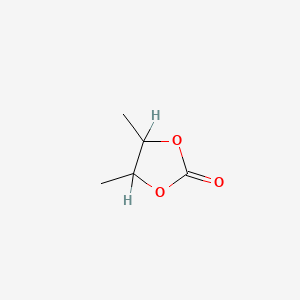

4,5-Dimethyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C5H8O3 . It is used in various industrial processes involving chemicals, drugs, dyes, electro-optics, and other materials .

Synthesis Analysis

The synthesis of 4,5-Dimethyl-1,3-dioxolan-2-one involves the use of five-membered cyclic ketene hemiacetal ester (CKHE) monomers. The monomers were synthesized in high yields (80–90%), which is an attractive feature .Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-1,3-dioxolan-2-one is determined by density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p). The vibrational bands were determined by the potential energy distribution (PED) .Chemical Reactions Analysis

The chemical reactions of 4,5-Dimethyl-1,3-dioxolan-2-one involve its use as an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . It also reacts with 2-aminopyridine in the presence of calcined K2CO3 in anhydrous ethanol .Physical And Chemical Properties Analysis

4,5-Dimethyl-1,3-dioxolan-2-one has an average mass of 116.115 Da and a monoisotopic mass of 116.047340 Da .Applications De Recherche Scientifique

Non-Aqueous Electrolytes

DMD2O is a key component in non-aqueous electrolyte blends for advanced Li-ion batteries. Its crystal structure resembles that of vinylene carbonate, making it attractive for battery applications . Non-aqueous electrolytes are essential for high-energy-density batteries.

Polylactic Acid (PLA) Modification

Researchers have explored DMD2O as a promising material for modifying polylactic acid (PLA). PLA is widely used in biodegradable plastics, and DMD2O enhances its thermal properties and molecular weight dispersity . This modification could lead to improved PLA-based materials.

Fuel Production from Glucose

DMD2O is part of an overall process concept for producing fuel from glucose. It is synthesized from glucose via 2,3-butanediol and serves as a cyclic acetal . Such processes are essential for sustainable energy solutions.

Vibrational Spectroscopy Studies

In addition to its practical applications, researchers have investigated the vibrational properties of DMD2O crystals. Spectroscopic studies, molecular modeling, and theoretical calculations have shed light on its physicochemical properties . Understanding these vibrations aids in material characterization.

Interactions with Other Compounds

DMD2O interacts with various compounds, including pro-drugs and modifying agents. For instance:

Mécanisme D'action

Target of Action

4,5-Dimethyl-1,3-dioxolan-2-one (DMD2O) is a cyclic carbonate derivative . It is used as an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Therefore, the primary targets of DMD2O are the biochemical pathways involved in the synthesis of these pro-drugs.

Mode of Action

DMD2O interacts with its targets through chemical reactions. It is used to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one . The specific mode of action depends on the chemical reactions involved in the synthesis of the target compounds.

Biochemical Pathways

The biochemical pathways affected by DMD2O are those involved in the synthesis of pro-drugs. For example, proinsecticides include N-(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine . The exact downstream effects depend on the specific pro-drug being synthesized.

Result of Action

The result of DMD2O’s action is the synthesis of target compounds, such as 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . These compounds can then be used to produce various pro-drugs, contributing to the efficacy of these drugs.

Action Environment

The action of DMD2O is influenced by the chemical environment in which it is used. For example, the yield of the reaction can depend on factors such as temperature . Furthermore, DMD2O is used in the synthesis of solid electrolyte interfaces (SEI) on graphite anodes in lithium-ion batteries , indicating that its action can also be influenced by the physical environment.

Orientations Futures

Propriétés

IUPAC Name |

4,5-dimethyl-1,3-dioxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLOKSXSAUHTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-1,3-dioxolan-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)

![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3041887.png)

![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)